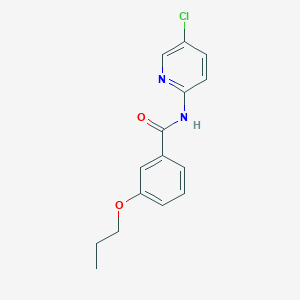
N-(5-chloro-2-pyridinyl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-3-propoxybenzamide, also known as GSK137647A, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by GlaxoSmithKline and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-3-propoxybenzamide exerts its effects by inhibiting the activity of several enzymes and signaling pathways, including the histone deacetylase (HDAC) enzyme and the nuclear factor kappa B (NF-κB) signaling pathway. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory effects, while NF-κB inhibitors have been studied for their potential in treating inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammatory cytokine production, and the promotion of neurite outgrowth in neuronal cells. It has also been shown to have anti-angiogenic effects, which could be useful in treating cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-2-pyridinyl)-3-propoxybenzamide is that it is a small molecule inhibitor, which makes it easier to use in laboratory experiments. However, one limitation is that it has been shown to have off-target effects, which could complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-pyridinyl)-3-propoxybenzamide, including:
1. Further studies on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
2. Studies on its mechanisms of action and its effects on various enzymes and signaling pathways.
3. Studies on its off-target effects and how they could be minimized or avoided.
4. Development of more potent and selective inhibitors based on the structure of this compound.
5. Studies on its pharmacokinetics and pharmacodynamics in vivo, which could help to determine its potential as a therapeutic agent.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its effects by inhibiting the activity of several enzymes and signaling pathways, and has been shown to have several biochemical and physiological effects. While it has some limitations, there are several future directions for research on this compound that could lead to the development of new and effective therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-3-propoxybenzamide involves several steps, including the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridineyl chloride. This intermediate is then reacted with 3-propoxybenzamide in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-3-propoxybenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in these diseases.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-8-20-13-5-3-4-11(9-13)15(19)18-14-7-6-12(16)10-17-14/h3-7,9-10H,2,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZFCIRXBKKHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4962684.png)
![3,4-dichloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4962690.png)
![4-butoxy-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4962695.png)
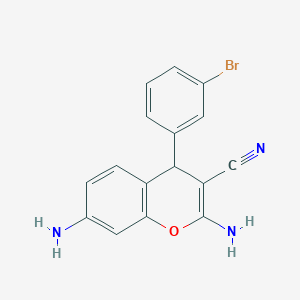
![N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4962724.png)
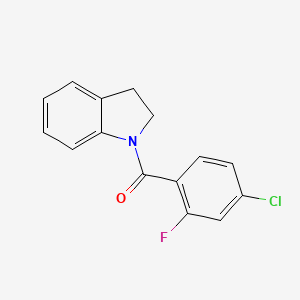
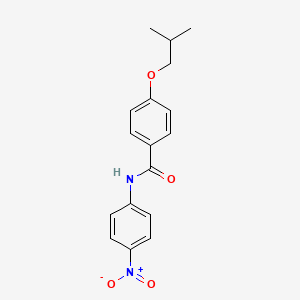
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4962747.png)
![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(2-chlorobenzyl)-N-methylmethanamine](/img/structure/B4962755.png)
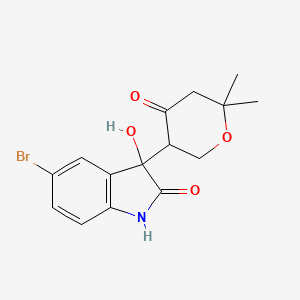
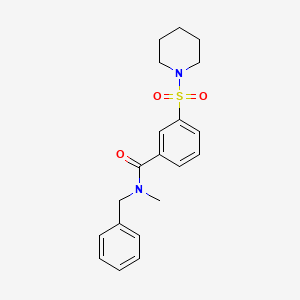
![N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)
![N-cyclopropyl-6-[4-(1-piperidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4962787.png)